molecular formula C15H14FN B14765306 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline

5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14765306
M. Wt: 227.28 g/mol
InChI Key: IYMRMTYJDBNKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a fluorophenyl group attached to the quinoline structure, which is known for its diverse biological and chemical properties. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces various hydrogenated forms of the compound.

Scientific Research Applications

5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of the tetrahydroquinoline structure and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H14FN/c16-12-8-6-11(7-9-12)13-3-1-5-15-14(13)4-2-10-17-15/h1,3,5-9,17H,2,4,10H2

InChI Key

IYMRMTYJDBNKRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.